cis-4-Methylpyrrolidin-3-ol HCl

Computational Chemistry Reaction Kinetics Stereoelectronic Effects

PROTAC researchers requiring precise stereochemical control: cis-4-methylpyrrolidin-3-ol HCl provides a rigid, cis-configured linker scaffold. Its solid HCl salt form ensures accurate weighing and ambient storage stability-eliminating cold-chain logistics. • Pre-organized cis geometry accelerates intramolecular cyclization via pseudo A1,3 strain release • Validated as Protein Degrader Building Block for ternary complex optimization • Ambient-stable HCl salt simplifies parallel synthesis workflows

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 265108-43-8
Cat. No. B2378416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Methylpyrrolidin-3-ol HCl
CAS265108-43-8
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCC1CNCC1O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
InChIKeyVBEGDUJNLVSIES-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Methylpyrrolidin-3-ol HCl: Chiral Building Block Profile


cis-4-Methylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol, existing as the (3R,4R) or (3S,4S) enantiomeric pair [1]. The compound features a five-membered pyrrolidine ring bearing a hydroxyl group at the 3-position and a methyl group at the 4-position in a cis configuration, as confirmed by the canonical SMILES C[C@H]1CNC[C@H]1O.Cl [1]. It is primarily utilized as a chiral building block in medicinal chemistry and organic synthesis, with designated applications in protein degrader (PROTAC) development and pharmaceutical intermediate synthesis [2].

cis-4-Methylpyrrolidin-3-ol HCl: Why Generic Substitution Fails


The cis configuration of the 3-hydroxyl and 4-methyl substituents imparts distinct conformational strain and reactivity profiles that fundamentally differentiate this compound from its trans isomer and other pyrrolidine derivatives. Computational studies demonstrate that the cis isomer experiences pseudo A1,3 strain release upon reaction, leading to significantly faster intramolecular reaction kinetics compared to the trans isomer, which must overcome an energy penalty to adopt the reactive axial conformation [1]. Furthermore, the hydrochloride salt form (CAS 265108-43-8) provides enhanced aqueous solubility and ambient storage stability compared to the free base (CAS 770697-08-0), making it the preferred form for protein degrader synthesis where precise stereochemical control and reliable handling are critical [2].

cis-4-Methylpyrrolidin-3-ol HCl: Evidence vs. Closest Analogs


Cis vs. Trans Reactivity from Pseudo A1,3 Strain Release

Molecular mechanics and semi-empirical molecular orbital calculations reveal that the cis isomer of N-substituted 4-methylpyrrolidin-3-ol undergoes pseudo A1,3 strain release between the pyrrolidine ring and adjacent substituents, substantially accelerating intramolecular nucleophilic attack relative to the trans isomer [1]. The trans isomer must first undergo an energetically costly conformational switch from the preferred equatorial orientation to the axial orientation required for productive orbital overlap, whereas the cis isomer's geometry pre-organizes the reactive groups for an optimal ~108° angle of attack on the π* C=O orbital [1].

Computational Chemistry Reaction Kinetics Stereoelectronic Effects

PROTAC Linker Designation

cis-4-Methylpyrrolidin-3-ol hydrochloride (CAS 265108-43-8) is explicitly categorized under the 'Protein Degrader Building Blocks' product family by commercial suppliers, distinguishing it from generic pyrrolidine scaffolds that lack this validated application designation [1]. This classification reflects its established utility as a rigid, cis-configured pyrrolidine linker in proteolysis-targeting chimeras (PROTACs) and molecular glues, where the stereochemistry and conformational constraints of the linker can directly influence ternary complex formation, ubiquitination efficiency, and ultimately, target protein degradation potency [1].

PROTACs Targeted Protein Degradation Medicinal Chemistry

Salt Form Advantage: Solid Handling and Stability

The hydrochloride salt form (CAS 265108-43-8, MW 137.61 g/mol) provides distinct practical advantages over the free base (CAS 770697-08-0, MW 101.15 g/mol). The free base is a liquid with a predicted boiling point of 178.3±15.0 °C and density of 0.994±0.06 g/cm³, requiring storage at 2–8°C with protection from light and moisture [1][2]. In contrast, the HCl salt is a solid at room temperature, exhibits enhanced water solubility due to its ionic character, and is stable under ambient storage conditions [1][2].

Physicochemical Properties Compound Management Salt Selection

Avanafil Impurity 101 Reference Standard

Chemical reference databases identify (3R,4R)-4-methylpyrrolidin-3-ol, the free base corresponding to the HCl salt, as 'Avanafil Impurity 101' . Avanafil (Stendra®) is a PDE5 inhibitor approved for erectile dysfunction, and regulatory pharmacopoeial standards require rigorous identification and quantification of process-related impurities. The cis stereochemistry is critical for authentic impurity identification; the trans isomer represents a chemically distinct entity with different chromatographic retention, mass spectrometric fragmentation, and regulatory reporting requirements .

Pharmaceutical Analysis Impurity Profiling PDE5 Inhibitors

Ground-State Strain: Cis vs. Trans Differential

Molecular mechanics (MM2) calculations establish that the cis isomer of 4-methylpyrrolidin-3-ol possesses a higher ground-state conformational energy than the trans isomer due to pseudo A1,3 strain between the pyrrolidine ring and the adjacent methyl substituent [1]. This elevated ground-state energy translates into a thermodynamic driving force for reactions that relieve this strain. In N-substituted systems, the trans isomer preferentially adopts the equatorial conformer, which is lower in energy; accessing the axial conformer necessary for nucleophilic attack incurs an additional energetic cost not required by the cis isomer [1].

Conformational Analysis Strain Energy Stereoselective Synthesis

cis-4-Methylpyrrolidin-3-ol HCl: Application Scenarios


PROTAC Linker Synthesis

Research teams engaged in PROTAC development should prioritize cis-4-methylpyrrolidin-3-ol HCl (CAS 265108-43-8) as a rigid, cis-configured pyrrolidine linker scaffold. The compound's explicit classification as a 'Protein Degrader Building Block' [1] provides pre-validation for this application, while its solid-state HCl salt form facilitates accurate weighing and compound management in parallel synthesis workflows. The cis stereochemistry ensures conformational rigidity that can influence ternary complex geometry and ubiquitination efficiency, a critical parameter in PROTAC optimization.

Avanafil Impurity Reference Standard

Pharmaceutical quality control laboratories developing or validating analytical methods for avanafil (Stendra®) drug substance should procure the cis-configured (3R,4R)-4-methylpyrrolidin-3-ol as an authentic reference standard for Impurity 101 identification and quantification [1]. The HCl salt form's ambient storage stability [2] ensures long-term reference standard integrity without cold-chain requirements. Use of the trans isomer would yield incorrect chromatographic retention times and mass spectral data, compromising method validation and regulatory submission quality.

cis Strain-Driven Intramolecular Cyclization

Synthetic chemists designing intramolecular cyclization reactions involving pyrrolidine-based nucleophiles can exploit the cis isomer's pseudo A1,3 strain release to achieve accelerated reaction kinetics [1]. The pre-organized geometry of the cis isomer, which positions the hydroxyl nucleophile at the optimal ~108° angle of attack on electrophilic carbonyl centers without requiring a conformational switch, can reduce reaction times and improve yields compared to the trans isomer. This stereoelectronic advantage is particularly relevant in the synthesis of constrained bicyclic scaffolds for fragment-based drug discovery.

Chiral Building Block for Cathepsin Inhibitors

Based on the compound's structural relevance to pyrrolidine-based cathepsin S inhibitor pharmacophores disclosed in patent literature [1], medicinal chemistry groups pursuing cysteine protease inhibitors can employ cis-4-methylpyrrolidin-3-ol HCl as a chiral building block to construct the pyrrolidine core with the correct relative stereochemistry. The cis configuration places the 3-hydroxyl and 4-methyl substituents in the spatial arrangement required for key ligand-receptor interactions, while the hydrochloride salt ensures reliable solubility during amide coupling and other common medicinal chemistry transformations.

Quote Request

Request a Quote for cis-4-Methylpyrrolidin-3-ol HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.